5-Chloro-pent-2-ene 5-Chloro-pent-2-ene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18835219
InChI: InChI=1S/C5H9Cl/c1-2-3-4-5-6/h2-3H,4-5H2,1H3
SMILES:
Molecular Formula: C5H9Cl
Molecular Weight: 104.58 g/mol

5-Chloro-pent-2-ene

CAS No.:

Cat. No.: VC18835219

Molecular Formula: C5H9Cl

Molecular Weight: 104.58 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-pent-2-ene -

Specification

Molecular Formula C5H9Cl
Molecular Weight 104.58 g/mol
IUPAC Name 5-chloropent-2-ene
Standard InChI InChI=1S/C5H9Cl/c1-2-3-4-5-6/h2-3H,4-5H2,1H3
Standard InChI Key QTRJVMJEBVLXOK-UHFFFAOYSA-N
Canonical SMILES CC=CCCCl

Introduction

Chemical Identity and Isomerism

Molecular Structure and Nomenclature

5-Chloro-pent-2-ene is an aliphatic chloroalkene characterized by a five-carbon chain with a chlorine atom at the fifth position and a double bond between the second and third carbons. The IUPAC name specifies the location of functional groups to distinguish it from structural isomers. For instance, the compound may also be termed 1-chloro-3-pentene depending on the numbering direction, though this nomenclature is less common . The (E)-isomer (trans configuration) is explicitly identified under CAS number 10524-07-9, while 16435-50-0 corresponds to another stereochemical or structural variant .

The spatial arrangement significantly influences physicochemical properties. The (E)-isomer exhibits a trans configuration, where the chlorine and hydrogen atoms on the double bond are positioned oppositely, potentially affecting reactivity and intermolecular interactions .

Physical and Chemical Properties

Key Physicochemical Parameters

The compound’s properties are summarized in Table 1.

Table 1: Physicochemical Properties of 5-Chloro-pent-2-ene

PropertyValueSource
Molecular FormulaC5H9Cl\text{C}_5\text{H}_9\text{Cl}
Molecular Weight104.58 g/mol
Exact Mass104.039 g/mol
Density0.8990 g/cm³
Boiling Point103.83°C (estimated)
Vapor Pressure34.5 mmHg at 25°C
Refractive Index1.4335
LogP2.191

The density of 0.8990g/cm30.8990 \, \text{g/cm}^3 suggests it is less dense than water, while the estimated boiling point of 103.83C103.83^\circ \text{C} indicates moderate volatility . The relatively high vapor pressure implies that the compound readily evaporates at room temperature, necessitating storage in sealed containers . The LogP\text{LogP} value of 2.19 reflects moderate lipophilicity, which may influence its environmental persistence and bioavailability .

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